molecular formula C28H32N2O7 B11706997 Ethyl 2-{hydroxy[bis(4-methoxyphenyl)]acetyl}-1-[1-(4-methoxyphenyl)ethyl]hydrazinecarboxylate

Ethyl 2-{hydroxy[bis(4-methoxyphenyl)]acetyl}-1-[1-(4-methoxyphenyl)ethyl]hydrazinecarboxylate

Cat. No.: B11706997
M. Wt: 508.6 g/mol
InChI Key: SWHCBJMXHFGNGN-UHFFFAOYSA-N
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Description

Ethyl 2-{hydroxy[bis(4-methoxyphenyl)]acetyl}-1-[1-(4-methoxyphenyl)ethyl]hydrazinecarboxylate is a complex organic compound with a unique structure that includes multiple methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{hydroxy[bis(4-methoxyphenyl)]acetyl}-1-[1-(4-methoxyphenyl)ethyl]hydrazinecarboxylate typically involves multiple steps. One common method includes the reaction of 4-methoxybenzaldehyde with ethyl hydrazinecarboxylate under acidic conditions to form the hydrazone intermediate. This intermediate is then subjected to further reactions with bis(4-methoxyphenyl)acetyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{hydroxy[bis(4-methoxyphenyl)]acetyl}-1-[1-(4-methoxyphenyl)ethyl]hydrazinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives .

Scientific Research Applications

Ethyl 2-{hydroxy[bis(4-methoxyphenyl)]acetyl}-1-[1-(4-methoxyphenyl)ethyl]hydrazinecarboxylate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 2-{hydroxy[bis(4-methoxyphenyl)]acetyl}-1-[1-(4-methoxyphenyl)ethyl]hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-{hydroxy[bis(4-methoxyphenyl)]acetyl}-1-[1-(4-methoxyphenyl)ethyl]hydrazinecarboxylate is unique due to its complex structure, which includes multiple methoxyphenyl groups and a hydrazinecarboxylate moiety.

Properties

Molecular Formula

C28H32N2O7

Molecular Weight

508.6 g/mol

IUPAC Name

ethyl N-[[2-hydroxy-2,2-bis(4-methoxyphenyl)acetyl]amino]-N-[1-(4-methoxyphenyl)ethyl]carbamate

InChI

InChI=1S/C28H32N2O7/c1-6-37-27(32)30(19(2)20-7-13-23(34-3)14-8-20)29-26(31)28(33,21-9-15-24(35-4)16-10-21)22-11-17-25(36-5)18-12-22/h7-19,33H,6H2,1-5H3,(H,29,31)

InChI Key

SWHCBJMXHFGNGN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N(C(C)C1=CC=C(C=C1)OC)NC(=O)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)O

Origin of Product

United States

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